Cas no 28180-47-4 (Benzenemethanol,2,6-dimethyl-a,a-bis(trifluoromethyl)-)
28180-47-4 structure
Product Name:Benzenemethanol,2,6-dimethyl-a,a-bis(trifluoromethyl)-
N.o CAS:28180-47-4
MF:C11H10F6O
MW:272.18692445755
MDL:MFCD00041490
CID:252769
PubChem ID:2775085
Update Time:2025-05-27
Benzenemethanol,2,6-dimethyl-a,a-bis(trifluoromethyl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzenemethanol,2,6-dimethyl-a,a-bis(trifluoromethyl)-
- 2-(2,6-Dimethylphenyl)hexafluoro-2-propanol
- 2-(2,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- 2-(2-Hydroxyhexafluoroisopropyl)-1,4-
- AKOS024388174
- SCHEMBL1332596
- 2-(2-Hydroxyhexafluoroisopropyl)p-xylene
- 2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,4-dimethylbenzene
- 2-(2-hydroxyhexafluoroisopropyl)-4-xylene
- 2-(2-hydroxyhexafluoroisopropyl)-1,4-xylene
- PS-11078
- 28180-47-4
- MFCD00041490
- FT-0737087
- 2010-62-0
- DTXSID90950929
- Benzenemethanol, 2,5-dimethyl-.alpha.,.alpha.-bis(trifluoromethyl)-
- 2-(2-Hydroxyhexafluoroisopropyl)-p-xylene
- FT-0608485
- 2-(2,5-Dimethylphenyl(hexafluoro-2-propanol)
- 2-(2,5-dimethylphenyl)hexafluoroisopropanol
-
- MDL: MFCD00041490
- Inchi: 1S/C11H10F6O/c1-6-3-4-7(2)8(5-6)9(18,10(12,13)14)11(15,16)17/h3-5,18H,1-2H3
- Chave InChI: OQOULCPVNZYDHV-UHFFFAOYSA-N
- SMILES: FC(C(C(F)(F)F)(C1C=C(C)C=CC=1C)O)(F)F
Propriedades Computadas
- Massa Exacta: 272.0636
- Massa monoisotópica: 272.06358391g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 1
- Complexidade: 281
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 3.8
- Superfície polar topológica: 20.2Ų
Propriedades Experimentais
- Cor/Forma: 未确定
- Ponto de ebulição: 82-83°C 10mm
- Índice de Refracção: 1.433
- PSA: 20.23
- Solubilidade: 未确定
Benzenemethanol,2,6-dimethyl-a,a-bis(trifluoromethyl)- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 001515-1g |
2-(2-Hydroxyhexafluoroisopropyl)-p-xylene |
28180-47-4 | 95% | 1g |
£23.00 | 2022-02-28 | |
| Fluorochem | 001515-5g |
2-(2-Hydroxyhexafluoroisopropyl)-p-xylene |
28180-47-4 | 95% | 5g |
£65.00 | 2022-02-28 | |
| Fluorochem | 001515-25g |
2-(2-Hydroxyhexafluoroisopropyl)-p-xylene |
28180-47-4 | 95% | 25g |
£195.00 | 2022-02-28 | |
| Apollo Scientific | PC4852-250mg |
2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
28180-47-4 | 97% | 250mg |
£32.00 | 2025-02-21 | |
| Apollo Scientific | PC4852-1g |
2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
28180-47-4 | 97% | 1g |
£40.00 | 2025-02-21 | |
| Oakwood | 001515-1g |
2-(2-Hydroxyhexafluoroisopropyl)-p-xylene |
28180-47-4 | 89% | 1g |
$30.00 | 2024-07-19 | |
| Oakwood | 001515-5g |
2-(2-Hydroxyhexafluoroisopropyl)-p-xylene |
28180-47-4 | 89% | 5g |
$120.00 | 2024-07-19 | |
| Oakwood | 001515-25g |
2-(2-Hydroxyhexafluoroisopropyl)-p-xylene |
28180-47-4 | 89% | 25g |
$575.00 | 2024-07-19 | |
| Ambeed | A916906-1g |
2-(2-Hydroxyhexafluoroisopropyl)-p-xylene |
28180-47-4 | 97% | 1g |
$24.0 | 2024-04-20 | |
| Ambeed | A916906-5g |
2-(2-Hydroxyhexafluoroisopropyl)-p-xylene |
28180-47-4 | 97% | 5g |
$67.0 | 2024-04-20 |
Benzenemethanol,2,6-dimethyl-a,a-bis(trifluoromethyl)- Literatura Relacionada
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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